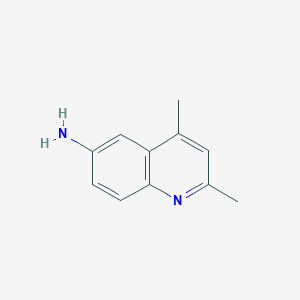

2,4-Dimethylquinolin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-5-8(2)13-11-4-3-9(12)6-10(7)11/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXPRKPDAIMNAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dimethylquinolin 6 Amine and Its Analogs

Classical Synthetic Routes to Quinoline (B57606) Scaffolds

For over a century, several named reactions have been the bedrock of quinoline synthesis. These methods, while historically significant and still in use, often require harsh conditions, such as high temperatures and strong acids.

Friedländer Annulation and its Variations

The Friedländer synthesis is a straightforward and versatile method for producing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive C-C unit), such as a ketone or ester. fly-chem.comnih.gov The reaction is typically catalyzed by either an acid or a base. fly-chem.com

The general mechanism proceeds via two possible pathways. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol-type condensation to yield the final product. nih.gov Classically, the reaction is performed by refluxing the reactants in an aqueous or alcoholic solution with a base or by heating them to high temperatures (150-220°C) without a catalyst. youtube.comnih.gov

To synthesize an analog of 2,4-Dimethylquinolin-6-amine, one could theoretically start with 4-amino-3-methylacetophenone and react it with acetone (B3395972). However, the regioselectivity and feasibility of such a specific reaction would require empirical validation.

Doebner-Miller Reaction Protocols

The Doebner-Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines. fly-chem.com It involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of a strong acid, often hydrochloric acid or a Lewis acid. wikipedia.orgquimicaorganica.org The α,β-unsaturated carbonyl component can even be generated in situ from aldehydes or ketones. quimicaorganica.org

This method is particularly useful for producing 2- and 4-substituted quinolines. iipseries.org The reaction mechanism is complex but is generally understood to involve the 1,4-addition of the aniline (B41778) to the unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring. tandfonline.com A key advantage of this method over the Skraup synthesis is the use of less harsh conditions and the ability to introduce a wider variety of substituents onto the quinoline core.

Skraup Synthesis and Related Cyclizations

The Skraup synthesis is one of the oldest and most famous methods for preparing the parent quinoline ring. iipseries.org In its archetypal form, it involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikiwand.com The reaction is notoriously vigorous, though it can be moderated by the addition of ferrous sulfate. wikiwand.com

The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. The aniline then undergoes a Michael addition with the acrolein. This is followed by an acid-catalyzed cyclization and, finally, dehydrogenation by the oxidizing agent to yield the quinoline product. By using substituted anilines, one can produce quinolines with substituents on the benzene (B151609) ring portion of the molecule. For example, using p-toluidine (B81030) would yield 6-methylquinoline.

Other Established Quinoline Synthesis Methods

Beyond the primary methods, several other classical syntheses provide access to diverse quinoline structures.

Combes Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions (e.g., concentrated sulfuric acid) to form 2,4-disubstituted quinolines. wikipedia.orgslideshare.net The mechanism involves the formation of an enamine intermediate, which then undergoes an acid-catalyzed cyclization and dehydration. youtube.comwikipedia.org For instance, the reaction of m-Chloroaniline can yield 2,4-dimethyl-7-chloroquinoline. iipseries.org

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. pharmaguideline.comjptcp.com The reaction conditions determine the product: lower temperatures (kinetic control) favor the formation of 4-quinolones, while higher temperatures (thermodynamic control) yield 2-quinolones. quimicaorganica.orgwikipedia.org The reaction proceeds through a Schiff base intermediate which then cyclizes. scribd.com

Pfitzinger Synthesis: This reaction produces quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a strong base. jptcp.comwikipedia.org The base hydrolyzes isatin to an intermediate keto-acid, which then condenses with the carbonyl compound. The resulting enamine cyclizes and dehydrates to form the final product. wikipedia.orgyoutube.com The carboxylic acid group can later be removed if desired. pharmaguideline.com

Gould-Jacobs Reaction: This multi-step process is effective for preparing 4-hydroxyquinolines. wikiwand.com It begins with the condensation of an aniline with a malonic ester derivative, such as diethyl ethoxymethylenemalonate. The resulting intermediate is then cyclized at high temperatures. Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline (B1666331) product. wikiwand.commdpi.com

Modern and Sustainable Synthetic Approaches

In response to the often harsh conditions and environmental concerns associated with classical methods, modern organic synthesis has emphasized the development of "green" alternatives. These approaches aim to improve efficiency, reduce waste, and use less hazardous materials. wikipedia.org

Green Chemistry Principles in Quinoline Synthesis

Green chemistry principles have been successfully applied to quinoline synthesis, leading to significant improvements in reaction efficiency and environmental impact. wikipedia.org Key strategies include the use of alternative energy sources, environmentally benign solvents and catalysts, and one-pot procedures. benthamdirect.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. rsc.org In quinoline synthesis, it can dramatically reduce reaction times from hours to minutes and often improve yields compared to conventional heating. tandfonline.comnih.govrsc.org For example, a microwave-assisted Friedländer synthesis can be performed under solvent-free conditions using silica (B1680970) nanoparticles as a catalyst, achieving excellent yields in short times. researchgate.net

Ultrasonic Irradiation: Sonication is another alternative energy source that promotes chemical reactions through acoustic cavitation. Ultrasound-assisted synthesis of quinolines has been shown to offer milder conditions, shorter reaction times, and higher yields. nih.gov For example, the condensation of isatin with ketones can be efficiently catalyzed by a basic ionic liquid in aqueous media under ultrasound irradiation at room temperature. nih.govresearchgate.net This method also offers high selectivity and avoids side reactions like aldol condensation. nih.gov

Use of Ionic Liquids and Green Solvents: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low volatility and high thermal stability. nih.gov They can act as both the solvent and catalyst in quinoline synthesis, often allowing for metal-free reaction conditions and easy recycling of the reaction medium. organic-chemistry.orgacs.org Water and ethanol (B145695) are also increasingly used as green solvents, replacing hazardous organic solvents. benthamdirect.com

Nanocatalysis: Nanocatalysts offer significant advantages due to their high surface-area-to-volume ratio, leading to enhanced catalytic activity. acs.org Various nanocatalysts, including those based on silica, alumina, and magnetic nanoparticles, have been developed for quinoline synthesis. researchgate.netnih.govresearchgate.net For instance, a Friedländer synthesis using a nickel nanocatalyst derived from plant extracts can proceed under solvent-free conditions with high efficiency. nih.gov These catalysts are often recoverable and reusable, adding to the sustainability of the process. acs.org

The following tables provide a comparative overview of different synthetic conditions for quinoline synthesis, highlighting the advantages of modern green approaches.

| Reaction | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Esterification of 2-phenylquinoline-4-carboxylic acid | Conventional | Ethanol, H₂SO₄, Reflux | 22 hours | ~94% | tandfonline.com |

| Esterification of 2-phenylquinoline-4-carboxylic acid | Microwave | Ethanol, H₂SO₄, MWI | 10 minutes | 94% | tandfonline.com |

| Skraup Synthesis (Analog) | Conventional | Glycerol, H₂SO₄, As₂O₅, Heat | 4 hours | 70% | nih.gov |

| Skraup Synthesis (Analog) | Microwave | Glycerol, H₂SO₄, As₂O₅, MWI | 10 minutes | 85% | nih.gov |

| Reaction Type | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| N-alkylation of Imidazole (for hybrid synthesis) | Conventional | Thermal Heating (TH) | 48-96 hours | ~85-90% | rsc.org |

| N-alkylation of Imidazole (for hybrid synthesis) | Ultrasound | Ultrasonic Irradiation (US) | 1-2 hours | ~90-95% | rsc.org |

| Huisgen [3+2] Cycloaddition (for hybrid synthesis) | Conventional | Thermal Heating (TH) | 300-480 minutes | ~80-85% | rsc.org |

| Huisgen [3+2] Cycloaddition (for hybrid synthesis) | Ultrasound | Ultrasonic Irradiation (US) | 16-20 minutes | ~90-95% | rsc.org |

Catalytic Strategies for Enhanced Efficiency

The development of catalytic systems has revolutionized the synthesis of quinoline derivatives. These strategies are designed to increase reaction rates, improve atom economy, and allow for milder reaction conditions compared to classical methods.

Metal-Catalyzed Reactions (e.g., Palladium, Cobalt)

Transition metal catalysis is a powerful tool for constructing the quinoline core. Palladium and cobalt catalysts, in particular, have been extensively studied for their ability to facilitate a variety of bond-forming reactions.

Palladium-catalyzed reactions offer a versatile approach to polysubstituted quinolines. One-pot methods starting from commercially available or readily prepared 2-amino aromatic ketones and alkynes have been developed. rsc.org Another strategy involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids, bases, or other additives and tolerates a range of functional groups. mdpi.comscispace.com This redox-neutral process demonstrates high efficiency in producing quinoline derivatives. mdpi.com The mechanism for the synthesis from allyl alcohols and anilines is proposed to involve the oxidation of the alcohol to an α,β-unsaturated aldehyde, followed by condensation with the aniline, dimerization, cyclization, and subsequent palladium-catalyzed dehydrogenation to form the aromatic quinoline product. scispace.com

Cobalt-catalyzed synthesis of quinolines has gained traction as a more cost-effective alternative to precious metal catalysts like palladium. thieme-connect.comnih.gov A notable method involves the annulation of anilides and internal alkynes, where a combination of a cobalt catalyst and a Lewis acid like Zn(OTf)₂ leads to high yields of quinoline heterocycles. researchgate.net This transformation is believed to proceed through an ortho C-H activation pathway. researchgate.net Furthermore, cobalt catalysts have been employed for the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, providing a convenient one-pot synthesis of substituted quinolines under mild conditions. acs.org This ligand-free catalytic system is attractive for its efficiency and the use of readily available starting materials. acs.org

Table 1: Examples of Metal-Catalyzed Quinoline Synthesis

| Catalyst System | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | 2-Amino aromatic ketone, Alkyne | Polysubstituted quinoline | Moderate to Good | rsc.org |

| Pd(OAc)₂ | Allyl alcohol, Aniline | Substituted quinoline | 79% (GC Yield) | scispace.com |

| Co(OAc)₂·4H₂O / KOtBu | 2-Aminobenzyl alcohol, Ketone | Substituted quinoline | Up to 97% | acs.org |

| CoCl₂ | Anthranil, Organozinc pivalate | Condensed quinoline | Good | thieme-connect.comnih.gov |

Organocatalysis (e.g., L-Proline)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in organic synthesis. L-proline, a naturally occurring amino acid, has been identified as an efficient organocatalyst for the synthesis of various heterocyclic compounds, including quinoline derivatives. rsc.orgsharif.eduresearchgate.net It is particularly effective in promoting multi-component reactions under mild and often solvent-free conditions. rsc.org For instance, L-proline has been successfully used to catalyze the three-component synthesis of pyrazolo[3,4-b]quinoline derivatives. rsc.org A key advantage of using a chiral organocatalyst like L-proline is the potential for asymmetric induction, leading to the formation of enantiomerically enriched products. rsc.org

Heterogeneous Catalysis (e.g., Zeolites, Supported Catalysts)

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. Zeolites, which are microporous aluminosilicate (B74896) minerals, are particularly effective solid acid catalysts for organic transformations. researchgate.net A simple, one-step heterogeneous catalytic cyclization using Hβ zeolite as a catalyst has been developed for the synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones under solvent-free conditions. rsc.org This method is scalable, and the catalyst can be reused multiple times without a significant loss of activity. rsc.org

The synthesis of quinolines from aniline and C1–C4 alcohols has been achieved in the gas phase over zeolite-based catalysts. rsc.orgrsc.org The catalytic performance in these reactions is often linked to the acidic properties of the zeolite, with Lewis acid sites playing a crucial role. rsc.orgrsc.org For example, a ZnCl₂/Ni-USY-acid catalyst demonstrated excellent performance, achieving high conversion of aniline and good selectivity towards quinolines. rsc.org Supported catalysts, such as a magnetite nanoparticle-supported acidic ionic liquid, have also been employed for the synthesis of quinolines via the Friedländer reaction under solvent-free conditions. tandfonline.com

Table 2: Heterogeneous Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Hβ Zeolite | Cyclization of ketones and 2-aminobenzophenones | Solvent-free | Reusable catalyst, Scalable | rsc.org |

| ZnCl₂/Ni-USY-acid | Reaction of aniline and C1–C4 alcohols | Gas-phase | High conversion and selectivity | rsc.org |

| IL-1@Fe₃O₄ | Friedländer reaction | Solvent-free, 70 °C | Magnetic separation of catalyst | tandfonline.com |

Photoredox Catalysis (e.g., MacMillan Catalysis)

Visible light photoredox catalysis has become a powerful tool for activating organic molecules through single-electron transfer (SET) processes. princeton.edu This approach allows for the generation of reactive intermediates under exceptionally mild conditions. While specific applications to this compound are not detailed, the principles of photoredox catalysis, often associated with the work of David MacMillan, are applicable to the synthesis of a wide range of N-heterocycles, including quinolines. princeton.eduprinceton.edugrantome.com The merger of photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis, opens up new avenues for bond formation. princeton.edugrantome.com For example, heteroaromatics like quinolines can be functionalized through photoredox-mediated reactions. princeton.edu The generation of radical species under photoredox conditions can enable novel cyclization strategies to form the quinoline core. princeton.edu

Solvent-Free Reaction Conditions

The move towards green and sustainable chemistry has spurred the development of solvent-free reaction conditions. These methods reduce environmental impact by eliminating the use of often hazardous and volatile organic solvents. Several methodologies for quinoline synthesis have been adapted to run under solvent-free conditions. For instance, the Friedländer reaction, a classic method for quinoline synthesis, can be effectively promoted by catalysts like BiCl₃ under solvent-free thermal heating. eurekaselect.com Heterogeneous catalysts, such as zeolites and magnetite nanoparticle-supported ionic liquids, are particularly well-suited for solvent-free applications. rsc.orgtandfonline.comresearchgate.net L-proline has also been shown to be an efficient organocatalyst for the synthesis of quinoline derivatives under solvent-free conditions, offering high yields and simple work-up procedures. rsc.orgsharif.edu

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained prominence as a technique to dramatically accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. orgsyn.orgmdpi.com The synthesis of quinoline and its derivatives has benefited greatly from this technology. nih.govsemanticscholar.org For example, the one-pot multicomponent reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone to produce tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones is significantly facilitated by microwave irradiation. nih.gov This metal-free synthesis is not only rapid but also adheres to green chemistry principles due to higher atom economy and energy efficiency. nih.gov Comparative studies have shown that microwave-assisted methods can be more efficient than conventional heating, sometimes doubling the yield of the desired quinoline product. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conditions | Time (Conventional) | Time (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|

| Synthesis of quinolin-4-ylmethoxychromen-4-ones | YbCl₃ catalyst | 60 min | 4 min | 80-95% | nih.gov |

| Synthesis of quinolinyl-hydrazinecarbothioamides | CTAB catalyst | - | 3-5 min | 89-98% | nih.gov |

| Synthesis of pyrazolo-[3,4-b]-quinolines | Aqueous ethanol | - | 5 min | 91-98% | nih.gov |

Synthetic Strategies for this compound

The construction of the this compound scaffold is typically achieved through classical named reactions that form the quinoline ring system. A common and effective strategy involves the synthesis of a nitro-substituted precursor, 2,4-dimethyl-6-nitroquinoline (B13565325), which is subsequently reduced to the desired 6-amino derivative.

Synthesis from Substituted Anilines and Carbonyl Compounds

A prevalent method for the synthesis of the quinoline core is the acid-catalyzed condensation and cyclization of substituted anilines with carbonyl compounds. Two of the most relevant methods for preparing the 2,4-dimethyl substituted quinoline ring are the Combes and the Doebner-von Miller reactions.

Combes Synthesis: The Combes synthesis is a well-established method for preparing 2,4-disubstituted quinolines. iipseries.org It involves the acid-catalyzed reaction of an arylamine with a β-diketone. iipseries.orgwikipedia.org For the synthesis of the precursor to this compound, p-nitroaniline is reacted with acetylacetone (B45752) (pentane-2,4-dione). The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization under acidic conditions to form 2,4-dimethyl-6-nitroquinoline. cambridge.org A variety of acidic catalysts can be employed, including sulfuric acid, polyphosphoric acid (PPA), or zinc chloride in acetic acid. iipseries.orgcambridge.org The final step to obtain the target compound is the reduction of the nitro group. Standard reduction methods, such as catalytic hydrogenation using catalysts like Pd/C or Raney Nickel with hydrazine (B178648) hydrate, or metal/acid combinations like Sn/HCl, can be effectively used to convert the nitro group to the primary amine. nih.gov

Doebner-von Miller Reaction: This reaction provides another robust route to substituted quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org To achieve the 2,4-dimethyl substitution pattern, the α,β-unsaturated carbonyl compound can be generated in situ from the aldol condensation of acetone and acetaldehyde. Alternatively, mesityl oxide can be used as the starting carbonyl compound. For the synthesis of the 6-nitro precursor, p-nitroaniline is the chosen substrate. The reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.org A specific example for a closely related compound, 2-methyl-6-nitroquinoline, involves the reaction of 4-nitroaniline (B120555) with crotonaldehyde (B89634) in the presence of concentrated HCl, yielding the product in 47% yield. nih.gov By analogy, a similar approach using appropriate precursors for the 2,4-dimethyl substitution could be envisioned. Following the formation of 2,4-dimethyl-6-nitroquinoline, the same reduction methods as described for the Combes synthesis are applied to yield this compound. nih.gov

Formation via Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical approach to complex molecules. bibliomed.org Several MCRs have been developed for the synthesis of quinoline derivatives. While a specific one-pot MCR for the direct synthesis of this compound is not extensively documented, related procedures suggest its feasibility. For instance, some MCRs for quinoline synthesis involve the reaction of an aniline, an aldehyde, and an activated methylene (B1212753) compound. nih.gov By carefully selecting the starting materials, it is conceivable to design a one-pot reaction that yields the target molecule or a close precursor, thereby avoiding the isolation of intermediates and reducing waste.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthesis of this compound, particularly through the Combes or Doebner-von Miller reactions, is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the product.

Key parameters that can be optimized include:

Catalyst: The choice and concentration of the acid catalyst are critical. In the Combes synthesis, polyphosphoric acid (PPA) is often more effective than sulfuric acid as a dehydrating and cyclizing agent. wikipedia.org The use of solid acid catalysts or Lewis acids can also influence the reaction rate and yield. For the synthesis of 2-methyl-6-nitroquinoline, the use of silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) as a catalyst has been shown to double the reaction yield from 47% to 81% and reduce the reaction time. nih.gov

Solvent: While some syntheses are performed under neat conditions, the choice of solvent can impact the solubility of reactants and intermediates, as well as the reaction temperature. High-boiling point solvents are often used to drive the reaction to completion. However, solvent-free conditions are being explored as a green alternative.

Temperature: The reaction temperature significantly affects the rate of both the initial condensation and the subsequent cyclization. The optimal temperature needs to be determined empirically for each specific set of reactants and catalyst.

Reactant Ratio: Varying the molar ratio of the aniline to the carbonyl compound can influence the equilibrium of the initial condensation step and potentially minimize side reactions.

The table below summarizes the effect of different catalysts on the yield of a representative quinoline synthesis.

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Concentrated H2SO4 | Neat | 100-120 | Moderate |

| Polyphosphoric Acid (PPA) | Neat | 120-140 | Good |

| ZnCl2 | Acetic Acid | Reflux | Moderate to Good |

| Fe3O4@SiO2 Nanoparticles | Neat | 105 | 81 |

This is an interactive data table based on typical conditions for Combes and Doebner-von Miller type reactions.

Atom Economy and Process Intensification in this compound Synthesis

In line with the principles of green chemistry, the evaluation of synthetic routes based on metrics such as atom economy and the implementation of process intensification techniques are of growing importance. primescholars.com

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu Addition and rearrangement reactions have a 100% atom economy, while substitution and elimination reactions generate by-products and thus have lower atom economies. The Combes synthesis of 2,4-dimethyl-6-nitroquinoline from p-nitroaniline and acetylacetone involves a condensation reaction where two molecules of water are eliminated.

The theoretical atom economy for this reaction can be calculated as follows:

Molecular Formula of Reactants:

p-Nitroaniline (C6H6N2O2): 138.12 g/mol

Acetylacetone (C5H8O2): 100.12 g/mol

Molecular Formula of Products:

2,4-dimethyl-6-nitroquinoline (C11H10N2O2): 202.21 g/mol

Water (H2O): 18.02 g/mol (2 equivalents are produced)

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy (%) = (202.21 / (138.12 + 100.12)) x 100 ≈ 84.9%

This indicates that a significant portion of the reactant atoms are incorporated into the final product. The subsequent reduction of the nitro group to an amine using catalytic hydrogenation with H2 is a 100% atom-economical step.

Another important metric is the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product. chembam.com A lower E-factor signifies a greener process. For the synthesis of this compound, the main waste products would be the eliminated water molecules and any by-products from side reactions, as well as waste generated during work-up and purification.

Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. epicsysinc.com Several techniques can be applied to the synthesis of this compound to improve its efficiency and sustainability:

Continuous Flow Synthesis: Performing the reaction in a continuous flow reactor can offer better control over reaction parameters, improved heat and mass transfer, enhanced safety, and easier scalability compared to batch processes. vapourtec.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of quinoline synthesis, often leading to higher yields in shorter reaction times. aiche.org

Ultrasound-Assisted Synthesis: The use of ultrasound can also enhance the reaction rate by promoting better mixing and mass transfer.

By adopting these modern synthetic and process technologies, the production of this compound can be made more efficient, economical, and environmentally friendly.

Chemical Reactivity and Derivatization of 2,4 Dimethylquinolin 6 Amine

Reactivity of the Amine Moiety

The primary amine group at the 6-position is a key site of reactivity, behaving as a potent nucleophile and a precursor for various functional group transformations.

The lone pair of electrons on the nitrogen atom of the 6-amino group confers significant nucleophilicity to the molecule. This allows it to react with a wide array of electrophilic species. The reactivity of this amine is comparable to other aromatic amines, such as aniline (B41778), although it is modulated by the electronic properties of the fused quinoline (B57606) ring system. The amine can participate in addition reactions with carbonyl compounds to form Schiff bases (imines) or attack other electron-deficient centers to forge new carbon-nitrogen or heteroatom-nitrogen bonds. smolecule.combeilstein-journals.org The intrinsic reactivity of amine nucleophiles is a critical factor in these transformations. rsc.org

The nucleophilic amine group is readily functionalized through acylation and alkylation reactions, providing pathways to a wide range of amide and substituted amine derivatives.

Acylation: This reaction involves treating 2,4-dimethylquinolin-6-amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base or under conditions that promote the formation of an amide bond. mdpi.com These reactions are fundamental for protecting the amine group or for building more complex molecular architectures. google.com For instance, acetylation with acetic anhydride would yield N-(2,4-dimethylquinolin-6-yl)acetamide. The use of catalytic acetic acid with esters as the acyl source represents a simple method for such transformations. rsc.org

Alkylation: The amine group can be alkylated by reaction with alkyl halides. wikipedia.org This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. However, direct alkylation of primary amines can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com The reaction can proceed further to form tertiary amines and ultimately quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. wikipedia.org

Table 1: Examples of Amine Functionalization Reactions

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride | N-acyl-2,4-dimethylquinolin-6-amine (Amide) |

| Acylation | Acetic Anhydride | N-acyl-2,4-dimethylquinolin-6-amine (Amide) |

| Alkylation | Methyl Iodide | N-methyl-2,4-dimethylquinolin-6-amine (Secondary Amine) |

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.com This process converts the amino group into a diazonium salt, 2,4-dimethylquinolin-6-diazonium chloride.

The resulting diazonium ion is a highly versatile intermediate. chemguide.co.uk It can participate in coupling reactions with electron-rich aromatic compounds, such as phenols or other anilines, to form intensely colored azo compounds. A study by Ahmed and Saeed demonstrated the synthesis of various (E)-6-substituted-3-((4-substitutedphenyl)diazenyl)-2,4-dimethylquinoline derivatives through a Combs reaction that utilizes a diazonium coupling step. allsubjectjournal.com In their work, a primary aromatic amine is first diazotized and then coupled with acetylacetone (B45752). The resulting intermediate is then condensed and cyclized to form the final quinoline azo dye. allsubjectjournal.com This highlights the utility of the amine group in forming stable and chromophoric azo linkages.

Table 2: Synthesis of an Azo Compound via Diazonium Coupling

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Diazotization | p-Chloroaniline | NaNO₂, HCl (aq), 0-5°C | 4-chlorobenzenediazonium chloride | - | allsubjectjournal.com |

| 2. Coupling | 4-chlorobenzenediazonium chloride, Acetylacetone | Sodium acetate (B1210297), Ethanol (B145695) (aq) | (E)-3-((4-chlorophenyl)diazenyl)pentane-2,4-dione | 94% | allsubjectjournal.com |

Reactivity of the Quinoline Core

The quinoline ring system itself possesses a distinct reactivity profile, influenced by the electron-donating methyl groups and the powerful activating amino group.

The quinoline ring is susceptible to electrophilic aromatic substitution (EAS). The benzene (B151609) ring (carbocyclic part) is generally more reactive towards electrophiles than the pyridine (B92270) ring (heterocyclic part), which is deactivated by the electronegative nitrogen atom. In this compound, the reactivity is further enhanced and directed by the substituents. The amino group at C-6 is a strong activating, ortho-, para-directing group. The methyl groups at C-2 and C-4 are also activating. smolecule.com Consequently, electrophilic attack is strongly directed to the positions ortho and para to the amino group, namely the C-5 and C-7 positions. For example, nitration of 2,4,6-trimethylquinoline (B1265806) occurs at the 7-position, directed by the existing methyl and amino-precursor groups.

While the parent quinoline ring is not highly susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups, halogenated derivatives of 2,4-dimethylquinoline (B72138) are excellent substrates for nucleophilic substitution reactions. These reactions, which can be either nucleophilic aromatic substitutions (SNAr) or transition-metal-catalyzed cross-couplings, are pivotal for introducing further diversity into the quinoline scaffold.

For example, 6-iodo-2,4-dimethylquinoline (B13186145) can undergo palladium-catalyzed coupling reactions, where the iodine atom is replaced by various nucleophiles. smolecule.com Similarly, chloro-substituted quinolines can participate in SNAr reactions, particularly if the chlorine is at an activated position like C-4. google.com A patent describes a nucleophilic aromatic substitution reaction on a 4-chloroquinoline (B167314) derivative with a cyclic secondary amine under microwave irradiation. google.com Palladium-catalyzed C-N cross-coupling reactions are also a powerful tool for functionalizing halo-quinolines with amines. acs.org

Table 3: Examples of Nucleophilic Substitution on Halogenated Quinolines

| Starting Material | Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 6-Iodo-2,4-dimethylquinoline | Palladium-catalyzed coupling | Various nucleophiles, Pd catalyst | 6-Substituted-2,4-dimethylquinoline | smolecule.com |

| 2,4-Dichloro-N,N-dimethylquinolin-7-amine | Suzuki-Miyaura cross-coupling | Arylboronic acid, Pd catalyst | 2-Aryl-4-chloro-N,N-dimethylquinolin-7-amine | nih.gov |

Oxidation and Reduction Processes

The chemical transformation of this compound through oxidation and reduction reactions targets different parts of the molecule, primarily the nitrogen atom of the quinoline ring and the aromatic system itself. In organic chemistry, oxidation often involves increasing the number of bonds to electronegative atoms like oxygen or nitrogen, while reduction typically increases the number of bonds to hydrogen. libretexts.org

Oxidation: Quinoline derivatives are known to undergo oxidation, particularly at the heterocyclic nitrogen atom, to form quinoline N-oxides. This reaction changes the electronic properties of the quinoline system, potentially influencing its biological activity and metabolic stability. The amino group at the 6-position could also be susceptible to oxidation, although N-oxidation of the ring is a common pathway.

Reduction: The quinoline ring can be reduced to yield dihydroquinoline or tetrahydroquinoline derivatives. Catalytic hydrogenation is a common method for this transformation. This process eliminates the aromaticity of the pyridine part of the scaffold, leading to a more flexible, three-dimensional structure.

The table below outlines potential oxidation and reduction reactions for this compound based on the general reactivity of quinolines.

| Reaction Type | Reagent Example | Potential Product | Structural Change |

| Oxidation | Peroxy acids (e.g., m-CPBA) | This compound N-oxide | Addition of an oxygen atom to the quinoline nitrogen. |

| Reduction | H₂/Pd-C (Catalytic Hydrogenation) | 1,2,3,4-Tetrahydro-2,4-dimethylquinolin-6-amine | Saturation of the pyridine ring portion of the quinoline. |

Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives from a parent compound is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, or pharmacokinetic properties. The this compound structure, with its reactive amino group and modifiable methyl groups, serves as a valuable starting point for creating diverse chemical libraries. General synthetic strategies for quinoline derivatives often involve multicomponent reactions or cyclization of substituted anilines. tandfonline.comgoogle.commdpi.com Derivatization of an existing scaffold like this compound typically involves reactions targeting its functional groups, such as N-acylation, N-alkylation, or Suzuki coupling if the amine were converted to a halide.

Exploration of Structure-Activity Relationships (SAR) through Derivatization

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying a lead compound, such as this compound, and evaluating the biological effects of each change, researchers can build a model that guides the design of more effective molecules.

For the this compound scaffold, an SAR exploration could involve several key modifications:

Derivatization of the 6-amino group: The amino group can be converted into a wide range of functional groups, including amides, sulfonamides, ureas, and thioureas. This would probe the importance of this group's hydrogen-bonding capacity and its steric and electronic environment.

Modification of the 2- and 4-methyl groups: These groups could be altered to larger alkyl groups, functionalized, or replaced entirely to understand the steric requirements in the binding pocket of a biological target.

Substitution on the benzene ring: Introducing substituents (e.g., halogens, hydroxyl, methoxy) at available positions on the carbocyclic part of the quinoline ring could modulate the molecule's electronic properties and lipophilicity.

The following table presents a hypothetical SAR study for this compound derivatives targeting a generic protein kinase, illustrating how structural changes could influence inhibitory activity.

| Compound | R¹ (Position 6) | R² (Position 2) | R³ (Position 4) | Kinase Inhibition (IC₅₀, nM) |

| Parent | -NH₂ | -CH₃ | -CH₃ | 500 |

| Derivative 1 | -NH-C(O)CH₃ (Acetamide) | -CH₃ | -CH₃ | 150 |

| Derivative 2 | -NH-S(O)₂CH₃ (Sulfonamide) | -CH₃ | -CH₃ | 80 |

| Derivative 3 | -NH₂ | -CF₃ | -CH₃ | 750 |

| Derivative 4 | -NH-C(O)CH₃ | -CH₃ | -Phenyl | 45 |

This hypothetical data suggests that converting the 6-amino group to an acetamide (B32628) or sulfonamide enhances activity, and replacing the 4-methyl with a phenyl group provides a significant boost in potency.

Scaffold Hopping Applications to Related Quinoline Structures

Scaffold hopping is a computational or medicinal chemistry strategy used to identify isosteric replacements for a core molecular structure (the scaffold) while retaining or improving biological activity. nih.govnih.gov This technique is particularly useful for optimizing pharmacokinetic properties, improving novelty and patentability, or overcoming metabolic liabilities associated with the original scaffold. nih.gov

For quinoline-based compounds, scaffold hopping can address issues like oxidative metabolism, which often occurs on the electron-rich quinoline ring. nih.gov

Notable examples of scaffold hopping from the quinoline core include:

Quinoline to Quinazoline (B50416): In the development of inhibitors for the NorA efflux pump in Staphylococcus aureus, researchers performed a scaffold hop from a quinoline-based inhibitor. By replacing the quinoline core with a quinazoline scaffold, they identified new derivatives with potent inhibitory activity. nih.gov

Quinoline to Quinoxaline (B1680401): To address rapid metabolism of a quinoline-based vanilloid receptor antagonist, scientists replaced the quinoline ring with a quinoxaline ring. This change was intended to reduce oxidative metabolism by making the ring system more electron-deficient. nih.gov

The table below summarizes these scaffold hopping applications.

| Original Scaffold | New Scaffold | Therapeutic Target/Goal | Outcome | Reference |

| Quinoline | Quinazoline | S. aureus NorA Efflux Pump | Identified potent new inhibitors. | nih.gov |

| Quinoline | Quinoxaline | Vanilloid Receptor / Improve Metabolism | Reduced oxidative metabolism, although in vivo clearance remained high. | nih.gov |

These examples demonstrate that while this compound itself is a promising scaffold, related structures derived through scaffold hopping represent a powerful complementary approach in drug discovery. nih.gov

Mechanistic Investigations of Reactions Involving 2,4 Dimethylquinolin 6 Amine

Elucidation of Reaction Pathways and Intermediates

The reaction pathways involving 2,4-dimethylquinolin-6-amine are largely extrapolated from established quinoline (B57606) synthesis and functionalization reactions. The presence of the amine group at the 6-position and the methyl groups at the 2- and 4-positions significantly influences the reactivity of the quinoline core.

One of the fundamental reaction pathways for the formation of the 2,4-dimethylquinoline (B72138) skeleton is the Friedländer Annulation . This method involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, such as a ketone or aldehyde. For the synthesis of a precursor to this compound, a suitably substituted 2-aminoaryl ketone would react with a simple ketone like acetone (B3395972). The generally accepted mechanism proceeds through two key steps:

Schiff Base Formation: The initial step is the condensation between the amino group of the 2-aminoaryl ketone and the carbonyl group of the reacting ketone, leading to the formation of a Schiff base intermediate.

Aldol-like Cyclization: This is followed by an intramolecular aldol-type condensation, where the α-carbon of the ketone attacks the carbonyl carbon of the aryl ketone, leading to cyclization. Subsequent dehydration and aromatization yield the quinoline ring system.

Another relevant synthetic route is the Combs Quinoline Synthesis , which allows for the introduction of substituents at the 6-position. This reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. To synthesize this compound, one could envision the reaction of a p-phenylenediamine (B122844) derivative with acetylacetone (B45752). The pathway is thought to involve the formation of a diazonium salt intermediate followed by coupling and cyclization.

Reactions involving the functionalization of the pre-formed this compound would primarily involve the reactive amine group. For instance, nucleophilic substitution reactions are expected where the amine group acts as the nucleophile. smolecule.com The specific intermediates in such reactions would depend on the electrophile used.

| Reaction Type | Reactants | Key Intermediates |

| Friedländer Annulation | Substituted 2-aminoaryl ketone, Acetone | Schiff base, Aldol (B89426) adduct |

| Combs Quinoline Synthesis | p-Phenylenediamine derivative, Acetylacetone | Diazonium salt, Coupled dione |

| Nucleophilic Substitution | This compound, Electrophile | Tetrahedral intermediate |

Role of Catalysts and Reaction Conditions in Mechanism Determination

Catalysts and reaction conditions are pivotal in directing the outcome and understanding the mechanism of reactions involving quinoline derivatives. In the context of synthesizing the 2,4-dimethylquinoline core, both acid and base catalysis are employed in the Friedländer annulation.

Lewis acid catalysts , such as iron(III) chloride (FeCl3·6H2O), have been shown to be effective in promoting quinoline synthesis. tandfonline.com The proposed role of the Lewis acid is to activate the carbonyl group of the ketone, making it more electrophilic and susceptible to nucleophilic attack by the amine. This activation lowers the energy barrier for the initial condensation step.

The choice of solvent and temperature also plays a crucial role. For instance, carrying out the reaction under reflux conditions in solvents like acetonitrile (B52724) or ethanol (B145695) is common. These conditions provide the necessary energy to overcome the activation barriers for cyclization and dehydration.

In reactions where this compound acts as a reactant, the conditions would dictate the reaction pathway. For example, in acylation reactions of the amine group, the presence of a non-nucleophilic base would be crucial to deprotonate the amine, enhancing its nucleophilicity.

| Catalyst/Condition | Role in Mechanism | Example Reaction |

| Acid (e.g., HCl) | Protonates carbonyl group, facilitates dehydration | Friedländer Annulation |

| Lewis Acid (e.g., FeCl3) | Polarizes carbonyl group, enhances electrophilicity | Quinoline Synthesis |

| Base (e.g., Triethylamine) | Deprotonates amine, increases nucleophilicity | Acylation of 6-amino group |

| High Temperature | Provides energy for cyclization and aromatization | Combs Quinoline Synthesis |

Kinetic Studies and Transition State Analysis

Detailed kinetic studies and transition state analyses for reactions specifically involving this compound are not documented in the available literature. However, we can infer potential kinetic behavior and transition state characteristics from studies on analogous systems.

For reactions like the Friedländer synthesis, the rate-determining step is often considered to be the initial nucleophilic attack of the amine on the carbonyl group or the subsequent cyclization step, depending on the specific substrates and conditions. A kinetic study would typically involve monitoring the disappearance of reactants or the appearance of the product over time under pseudo-first-order conditions. psu.edu

Computational chemistry offers a powerful tool for investigating reaction mechanisms and transition states where experimental data is lacking. fiveable.mesmu.edu Density Functional Theory (DFT) calculations could be employed to model the reaction pathway for a reaction involving this compound. Such calculations can identify the structures and energies of reactants, intermediates, transition states, and products. usfq.edu.ece3s-conferences.orgarkat-usa.org

For a hypothetical nucleophilic substitution reaction at the amine group, a transition state would likely involve the partial formation of a new bond between the nitrogen atom and the electrophile, and the partial breaking of a bond in the electrophile. The geometry of this transition state would be crucial in determining the stereochemical outcome of the reaction, if applicable.

A Yukawa-Tsuno plot , which is a modification of the Hammett plot, could be used to analyze the effect of substituents on the reaction rate and to probe the nature of the transition state. psu.edu For reactions involving the quinoline ring, this could provide insight into the electronic demands of the transition state.

| Analysis Technique | Information Gained | Relevance to this compound |

| Kinetic Studies | Reaction rates, rate laws, order of reaction | Would reveal the rate-determining step in its reactions. |

| DFT Calculations | Geometries and energies of intermediates and transition states | Could predict the most likely reaction pathways and activation energies. |

| Hammett/Yukawa-Tsuno Plots | Electronic effects of substituents on reaction rates | Would elucidate the electronic nature of the transition state. |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, the protons of the two methyl groups, and the protons of the amine group. The chemical shifts (δ) of the aromatic protons would provide information about their electronic environment, and their coupling patterns (spin-spin splitting) would reveal their connectivity. The methyl groups would likely appear as singlet signals, and their chemical shifts would indicate their position on the quinoline ring. The amine protons would typically appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would differentiate between the sp²-hybridized carbons of the aromatic quinoline core and the sp³-hybridized carbons of the methyl groups. The positions of the signals for the aromatic carbons would be influenced by the positions of the methyl and amine substituents.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, could provide direct information about the electronic environment of the two nitrogen atoms in the molecule—the quinoline ring nitrogen and the exocyclic amine nitrogen.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals. COSY would establish the connectivity between neighboring protons, while HSQC would correlate each proton signal with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, helping to piece together the entire molecular structure.

A hypothetical data table for the ¹H and ¹³C NMR of 2,4-Dimethylquinolin-6-amine is presented below, based on typical chemical shift ranges for similar structures.

| Atom | Hypothetical ¹H NMR | Hypothetical ¹³C NMR |

| Aromatic CH | δ 7.0-8.0 ppm | δ 110-150 ppm |

| CH₃ | δ 2.3-2.7 ppm | δ 15-25 ppm |

| NH₂ | δ 3.5-5.0 ppm (broad) | N/A |

| Quaternary C | N/A | δ 120-160 ppm |

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. As a primary aromatic amine, two distinct N-H stretching vibrations would be anticipated in the region of 3500-3300 cm⁻¹. The spectrum would also display C-H stretching vibrations for the aromatic and methyl groups, as well as C=C and C=N stretching vibrations characteristic of the quinoline ring system.

A table of expected IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| N-H Bend | 1650 - 1580 | |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Methyl C-H | C-H Stretch | 2975 - 2850 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Quinoline C=N | C=N Stretch | ~1620 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The quinoline ring system of this compound would be expected to exhibit characteristic absorption maxima (λ_max) in the UV region, corresponding to π→π* and n→π* electronic transitions. The position and intensity of these absorptions would be influenced by the substitution pattern on the quinoline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (172.23). The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, providing clues about the structure of the molecule.

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound (C₁₁H₁₂N₂), the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values.

A data table showing the theoretical elemental composition is presented below.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 11 | 132.11 | 76.71% |

| Hydrogen | H | 1.01 | 12 | 12.12 | 7.04% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.27% |

| Total | 172.25 | 100.00% |

X-ray Diffraction for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. Such an analysis would provide an unambiguous confirmation of the molecular structure.

Computational and Theoretical Chemistry Studies of 2,4 Dimethylquinolin 6 Amine

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For 2,4-Dimethylquinolin-6-amine and its analogs, DFT methods, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict its behavior at the atomic level.

Geometry Optimization and Conformational Analysis

Conformational analysis of the amine and methyl groups is also critical. The rotation of the amino group (-NH2) and the methyl groups (-CH3) relative to the quinoline (B57606) ring can lead to different conformers with varying energies. Computational studies on related amino-substituted azaaromatic molecules have shown that solvent polarity and hydrogen bonding capabilities can significantly influence the conformational equilibria. For this compound, theoretical calculations would be necessary to determine the rotational barriers and the relative populations of different conformers in various environments.

Table 1: Representative Theoretical Geometric Parameters for a Quinoline Core (Illustrative) (Note: This table is illustrative and based on general findings for quinoline derivatives. Specific values for this compound would require dedicated calculations.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C2-C3 | ~1.37 Å |

| Bond Length | C4-C4a | ~1.42 Å |

| Bond Length | C6-N(amine) | ~1.40 Å |

| Bond Angle | C2-N1-C8a | ~117° |

| Bond Angle | C5-C6-C7 | ~120° |

| Dihedral Angle | H-N-C6-C5 | Varies with conformation |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

In studies of various quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the amino-substituted benzene (B151609) ring, while the LUMO is typically distributed over the electron-deficient pyridine (B92270) ring. The presence of the electron-donating amino and methyl groups on this compound would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen atom of the quinoline ring and the amino group, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding.

Table 2: Calculated Frontier Molecular Orbital Energies for a Substituted 6-Aminoquinoline (Illustrative Example) (Based on data for 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline)

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.3 |

Non-covalent Interactions and Hirshfeld Surface Analysis

Non-covalent interactions play a crucial role in the supramolecular chemistry and crystal packing of molecules. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, close intermolecular contacts can be identified as red spots. For a related compound, 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, Hirshfeld analysis revealed that the crystal packing is primarily governed by H···H and H···F contacts, with significant contributions from H···N, C···C, and F···F contacts as well tandfonline.com. Similarly, for 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, C—H···O interactions and π–π stacking were identified as important stabilizing forces nih.gov.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For this compound, one would expect significant contributions from H···H, C···H, and N···H contacts, reflecting the presence of methyl and amino groups. These analyses are invaluable for understanding the solid-state structure and properties of the compound.

Reaction Pathway Modeling and Mechanistic Insights

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. For quinoline derivatives, this can provide insights into their synthesis and reactivity. For example, theoretical studies have been conducted on the tautomerism of quinolin-4-one derivatives, showing an equilibrium between the ketone and enol forms scirp.org.

While specific reaction pathway modeling for this compound was not found in the surveyed literature, computational methods could be applied to study various reactions it might undergo. For instance, the mechanism of electrophilic substitution on the quinoline ring could be modeled to predict the most likely site of reaction, or the mechanism of N-alkylation of the amino group could be elucidated. Such studies would involve locating the transition state structures and calculating the energy barriers for different possible pathways, thereby providing a deeper understanding of the reaction's kinetics and thermodynamics.

Prediction of Chemical Reactivity and Selectivity

The electronic properties calculated through DFT, such as FMO energies and MEP maps, can be used to predict the chemical reactivity and selectivity of this compound. Global reactivity descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index can be derived from the HOMO and LUMO energies rsc.orgrsc.org. A smaller HOMO-LUMO gap generally indicates higher reactivity scispace.com.

Local reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For quinoline derivatives, these calculations can help in predicting the regioselectivity of reactions like nitration, halogenation, or sulfonation. For this compound, the electron-donating amino and methyl groups are expected to activate the benzene ring towards electrophilic substitution, and Fukui function analysis could pinpoint the most susceptible carbon atoms.

In Silico Screening and Molecular Docking Studies (excluding clinical applications)

In silico screening and molecular docking are powerful computational techniques for identifying potential interactions between a small molecule and a target receptor. While often used in drug discovery, these methods also have applications in materials science, catalysis, and sensor technology.

For this compound, molecular docking could be used to investigate its potential as a ligand for various non-biological targets. For example, its ability to bind to metal surfaces could be explored in the context of corrosion inhibition, a known application for some quinoline derivatives scispace.com. Docking studies could predict the binding affinity and orientation of the molecule on a metal surface, providing insights into the mechanism of inhibition. Similarly, its potential as a component in organic light-emitting diodes (OLEDs) or as a sensor for specific analytes could be investigated by docking it into relevant host structures or onto nanoparticle surfaces. These non-clinical applications represent a growing area of research for quinoline derivatives.

No In Vitro Bioactivity Data Currently Available for this compound

Despite a comprehensive search of scientific literature, no publicly available data was found regarding the in vitro bioactivity and pharmacological investigations of the chemical compound this compound.

Extensive searches were conducted to identify studies related to its antimicrobial, anticancer, and enzyme inhibitory properties, as outlined in the requested article structure. However, these searches did not yield any specific experimental results for this particular compound.

Therefore, it is not possible to provide an article detailing the following sections for this compound:

Bioactivity and Pharmacological Investigations of 2,4 Dimethylquinolin 6 Amine in Vitro

Studies on Enzyme Inhibition (In Vitro)

While research exists for other quinoline (B57606) derivatives, the strict focus on 2,4-Dimethylquinolin-6-amine as per the instructions prevents the inclusion of data from related but distinct chemical entities. The absence of specific research on this compound means that no data tables or detailed findings can be generated at this time.

Kinase Activity Modulation

No studies were identified that investigated the modulatory effect of this compound on the activity of any protein kinases. Therefore, there is no data to report on its potential as a kinase inhibitor or activator.

Other Relevant Enzyme Targets

No research was found that explored the in vitro activity of this compound against other specific enzyme targets.

Modulatory Activity on Receptors (In Vitro)

There is no available information from in vitro studies detailing the modulatory activity of this compound on any class of receptors.

Positive Allosteric Modulator (PAM) Activity (e.g., Muscarinic Acetylcholine (B1216132) Receptors)

No studies were found that have investigated the potential for this compound to act as a positive allosteric modulator on any receptors, including muscarinic acetylcholine receptors.

General Bioactivity Screening of this compound and its Derivatives

No publications detailing the results of general in vitro bioactivity screening of this compound or its direct derivatives were identified. This includes a lack of data on its potential cytotoxic, antimicrobial, or other general biological effects.

Advanced Analytical Methodologies for 2,4 Dimethylquinolin 6 Amine Detection

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of quinoline (B57606) derivatives. The choice of technique depends on the compound's volatility, thermal stability, and the required sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 2,4-Dimethylquinolin-6-amine. The separation is typically achieved on a reversed-phase column, where the quinoline derivative is partitioned between a polar mobile phase and a nonpolar stationary phase.

UV Detection: Due to the aromatic quinoline ring system, this compound possesses a strong chromophore, making it readily detectable by UV-Vis spectroscopy. This method is robust and widely applicable for purity determination and quantification at moderate concentrations. nih.gov

Fluorescence Detection (FLD): The quinoline moiety is known to be fluorescent. researchgate.netnih.gov This intrinsic property allows for highly sensitive and selective detection using a fluorescence detector. For amines that are not naturally fluorescent or to enhance sensitivity, pre- or post-column derivatization with a fluorogenic reagent, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or 4-chloro-7-nitrobenzofurazane (NBD-Cl), can be employed. researchgate.netmdpi.com These reagents react with the primary or secondary amine group to form a highly fluorescent derivative. researchgate.netmdpi.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and structural confirmation. nih.govresearchgate.net MS detection can furnish the molecular weight of the analyte and, through fragmentation analysis (MS/MS), can provide detailed structural information, enabling unambiguous identification. nih.govresearchgate.net

Table 1: Typical HPLC Parameters for Quinoline Amine Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., YMC-Pack ODS-AQ), 150 x 4.6 mm, 3 µm |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 20mM potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). google.com |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 30 - 45 °C google.com |

| UV Detection | Wavelengths typically between 200 nm and 280 nm. google.com |

| Fluorescence Detection | Excitation/Emission wavelengths are specific to the compound or derivative (e.g., for NBD-Cl derivatives, λex/λem ≈ 470/530 nm). |

| Injection Volume | 1 - 20 µL |

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. bre.commdpi.com While some quinoline derivatives are suitable for direct GC analysis, the polarity of the amine group in this compound can lead to peak tailing. researchgate.net This can often be overcome by derivatization, such as acylation, to increase volatility and improve chromatographic peak shape. researchgate.net

Flame Ionization Detection (FID): FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon in the analyte. It is a robust and reliable detector for quantification.

Mass Spectrometry (MS) Detection: GC-MS combines the separation power of GC with the identification capabilities of MS. The mass spectrum provides a molecular fingerprint of the compound, allowing for positive identification by comparing it to spectral libraries or through interpretation of fragmentation patterns. researchgate.net

Table 2: Representative GC Conditions for Quinoline Derivative Analysis

| Parameter | Description |

|---|---|

| Column | DB-5MS capillary column (30 m × 0.25 mm × 0.5 µm). |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | A temperature gradient is typically used, for example, starting at 120°C and ramping up to 260°C to ensure separation of components with different boiling points. bre.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

| Injection Mode | Splitless injection for trace analysis. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or for a preliminary assessment of purity. aga-analytical.com.planalyticaltoxicology.com A sample is spotted onto a plate coated with a stationary phase (most commonly silica (B1680970) gel), and a solvent (mobile phase) moves up the plate via capillary action, separating the components based on their differential partitioning between the two phases. chemistryhall.com

For this compound, a developing solvent system such as a hexane/ethyl acetate (B1210297) or dichloromethane/methanol mixture would be appropriate, with the exact ratio adjusted to achieve optimal separation. chemistryhall.com

Visualization Techniques for TLC:

UV Light: Compounds with a UV chromophore, like quinolines, can be visualized under a UV lamp (typically at 254 nm) as dark spots on a fluorescent background. youtube.com

Staining: Chemical stains can be used for visualization. For an amine-containing compound, a stain like p-Dimethylaminobenzaldehyde (Ehrlich's reagent) can be used, which typically produces a colored spot upon heating. aga-analytical.com.pl Potassium permanganate (B83412) (KMnO4) is another general stain that reacts with oxidizable functional groups. youtube.com

Electrophoretic Techniques

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is characterized by high efficiency, short analysis times, and minimal sample and solvent consumption, making it an environmentally friendly or "green" analytical method. pensoft.netmdpi.com

Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) and Mass Spectrometry (MS)

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation occurs in a buffer-filled fused-silica capillary. The migration behavior of quinoline derivatives is influenced by the pH of the running buffer, which affects their degree of protonation. nih.gov

Laser-Induced Fluorescence (LIF) Detection: CE coupled with LIF detection is one of the most sensitive analytical techniques available. nih.gov It is particularly well-suited for quinoline amines that are intrinsically fluorescent or can be labeled with a fluorescent dye. nih.gov This combination allows for the detection of analytes at extremely low concentrations, often in the sub-nanomolar range. nih.gov

Mass Spectrometry (MS) Detection: The interface of CE with MS (CE-MS) combines the high separation efficiency of CE with the definitive identification power of MS. This hyphenated technique is powerful for analyzing complex mixtures and confirming the identity of separated components.

Table 3: General Capillary Electrophoresis Parameters for Amine Analysis

| Parameter | Description |

|---|---|

| Capillary | Fused silica, typically 50-75 µm internal diameter. |

| Running Buffer | The choice of buffer is critical. An acetate or borate (B1201080) buffer is commonly used, with the pH adjusted to control the charge of the analyte and the electroosmotic flow. nih.gov |

| Applied Voltage | 15 - 30 kV |

| Injection | Hydrodynamic or electrokinetic injection. |

| Detection | LIF (e.g., 488 nm laser excitation for certain fluorophores) or MS. sciex.com |

| Temperature | Capillary temperature is often controlled to ensure reproducibility. |

Spectrofluorimetric Methods for Quantification

Spectrofluorimetry is a highly sensitive analytical technique that exploits the fluorescent properties of certain molecules. nih.gov Many quinoline derivatives, including substituted quinoline amines, exhibit natural fluorescence due to their extended π-conjugated system. researchgate.netnih.gov This property can be directly used for their quantification.

The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the compound over a certain range, allowing for precise quantification. ekb.eg The sensitivity of spectrofluorimetry can be exceptionally high, with limits of detection often reaching nanomolar or even picomolar levels. nih.govscirp.org For amines that are not sufficiently fluorescent, derivatization with a fluorogenic reagent, such as 2,6-dimethylquinoline-4-(N-succinimidyl) formate (B1220265) (DMQF-OSu), can be performed to yield a product with strong fluorescence suitable for analysis. nih.govresearchgate.net

Table 4: Illustrative Spectroscopic Properties for Quinoline Derivatives | Compound Class | Excitation Max (λex) | Emission Max (λem) | Solvent | | :--- | :--- | :--- | :--- | | Quinoline Derivatives acs.org | ~240-380 nm | ~360-400 nm | Methanol | | Amino-substituted Quinolines | Can exhibit red-shifted emission compared to the parent quinoline. | | DMQF-derivatized amines nih.gov | ~324 nm | ~416 nm | Weakly basic media |

Derivatization Strategies for Enhanced Detection and Separation

The analytical detection and separation of this compound can be significantly improved through chemical derivatization. This process involves reacting the primary amino group of the molecule with a carefully selected reagent to form a derivative with more favorable physicochemical properties for analysis, particularly by chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Derivatization can enhance detectability by introducing a chromophoric or fluorophoric tag, improve chromatographic resolution and peak shape, and increase the volatility of the analyte for GC analysis. thermofisher.comnih.gov

A variety of reagents are available for the derivatization of primary aromatic amines such as this compound. The choice of reagent depends on the analytical technique to be employed and the desired outcome of the derivatization.

Common Derivatization Reagents and their Mechanisms

Several classes of reagents are commonly used to derivatize primary amines. These include reagents that introduce fluorescent tags, UV-absorbing chromophores, or groups that enhance volatility and thermal stability.

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comlibretexts.org This reaction is typically carried out at room temperature in an aqueous, alkaline medium. The resulting derivatives can be detected with high sensitivity using a fluorescence detector.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another widely used reagent that reacts with primary and secondary amines to form stable, fluorescent carbamate derivatives. thermofisher.comlibretexts.org The reaction is generally fast and proceeds under mild conditions.

Dansyl Chloride (DNS-Cl): Dansyl chloride reacts with primary and secondary amino groups to yield highly fluorescent sulfonamide derivatives. nih.govlibretexts.org This derivatization often requires heating and is performed under alkaline conditions.

Silylation Reagents: For GC analysis, silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen of the amino group with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, making it suitable for GC separation and detection.

The following table provides an overview of common derivatization reagents applicable to primary aromatic amines and their typical reaction conditions.

| Derivatizing Reagent | Functional Group Targeted | Typical Reaction Conditions | Detection Method |